

A Comparative Guide to Marine-Derived Cytotoxic Macrolides: Amphidinolide F, Zampanolide, and Eribulin

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Compound of Interest

Compound Name: *Amphidinolide F*

Cat. No.: *B1664938*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of **Amphidinolide F** with two other potent marine-derived macrolides, Zampanolide and Eribulin. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating these compounds for potential therapeutic applications.

Introduction to Marine-Derived Cytotoxic Macrolides

Marine organisms are a rich source of structurally diverse and biologically active natural products. Among these, macrolides—large macrocyclic lactones—have emerged as a significant class of compounds with potent cytotoxic and anti-cancer properties.^{[1][2][3]} Their complex structures and unique mechanisms of action make them valuable candidates for novel therapeutic agents.

This guide focuses on a comparative analysis of three such macrolides:

- **Amphidinolide F:** A member of the extensive **amphidinolide** family isolated from marine dinoflagellates of the genus *Amphidinium*.^{[4][5][6][7][8][9][10]} Known to interact with the actin cytoskeleton, it represents a class of cytotoxic agents with a distinct mechanism from many conventional anti-cancer drugs.^{[8][11]}

- **Zampanolide:** A potent microtubule-stabilizing agent isolated from the marine sponge *Cacospongia mycofijiensis*.^{[12][13][14][15]} Its covalent binding to β -tubulin distinguishes it from other tubulin-targeting agents like taxanes.^{[12][15]}
- **Eribulin:** A synthetic analogue of the marine natural product halichondrin B, isolated from the sponge *Halichondria okadai*.^{[2][3][16]} It is an FDA-approved drug for the treatment of metastatic breast cancer and liposarcoma, functioning as a microtubule dynamics inhibitor.^{[2][3][16]}

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of **Amphidinolide F** and its comparators against a panel of human cancer cell lines. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Cytotoxicity (IC₅₀) of **Amphidinolide F** and Related Amphidinolides

Compound	Cell Line	Cancer Type	IC ₅₀ (nM)
Amphidinolide F	L1210	Murine Leukemia	3200
KB	Human Epidermoid Carcinoma	-	
Amphidinolide C	L1210	Murine Leukemia	6.4
KB	Human Epidermoid Carcinoma	8.1	
Amphidinolide H	L1210	Murine Leukemia	0.035
KB	Human Epidermoid Carcinoma	0.046	

Note: Data for **Amphidinolide F** against a broad panel of human cancer cell lines is limited in the public domain. Data for closely related and highly potent amphidinolides are included for context.

Table 2: Cytotoxicity (IC50) of Zampanolide

Cell Line	Cancer Type	IC50 (nM)
A549	Non-small cell lung cancer	2-10
HT29	Colorectal adenocarcinoma	2-10
Mel28	Melanoma	2-10
1A9	Ovarian carcinoma	4.6 - 8.2
A2780	Ovarian carcinoma	7.1
OVCAR-3	Ovarian adenocarcinoma	~5
MDA-MB-231	Triple-negative breast cancer	2.8
HCC1937	Triple-negative breast cancer	5.4

Table 3: Cytotoxicity (IC50) of Eribulin

Cell Line	Cancer Type	IC50 (nM)
A431	Cutaneous squamous cell carcinoma	0.20
DJM-1	Cutaneous squamous cell carcinoma	0.21
HeLa	Cervical cancer	1.58
FaDu	Pharyngeal cancer	0.7
Multiple Myeloma Cell Lines	Multiple Myeloma	10.66 - 37.03
Acute Leukemia Cell Lines	Acute Leukemia	0.13 - 12.12
HCC38	Triple-negative breast cancer	>200,000
MDA-MB-231	Triple-negative breast cancer	>200,000
SKBR3	Breast adenocarcinoma	>200,000

Note: The high IC50 values for Eribulin against certain breast cancer cell lines in one study may reflect specific experimental conditions or resistance mechanisms.[\[17\]](#) Other studies have demonstrated potent activity in the nanomolar range against a wide variety of cancer cell lines.[\[18\]](#)[\[19\]](#)

Mechanisms of Action and Affected Signaling Pathways

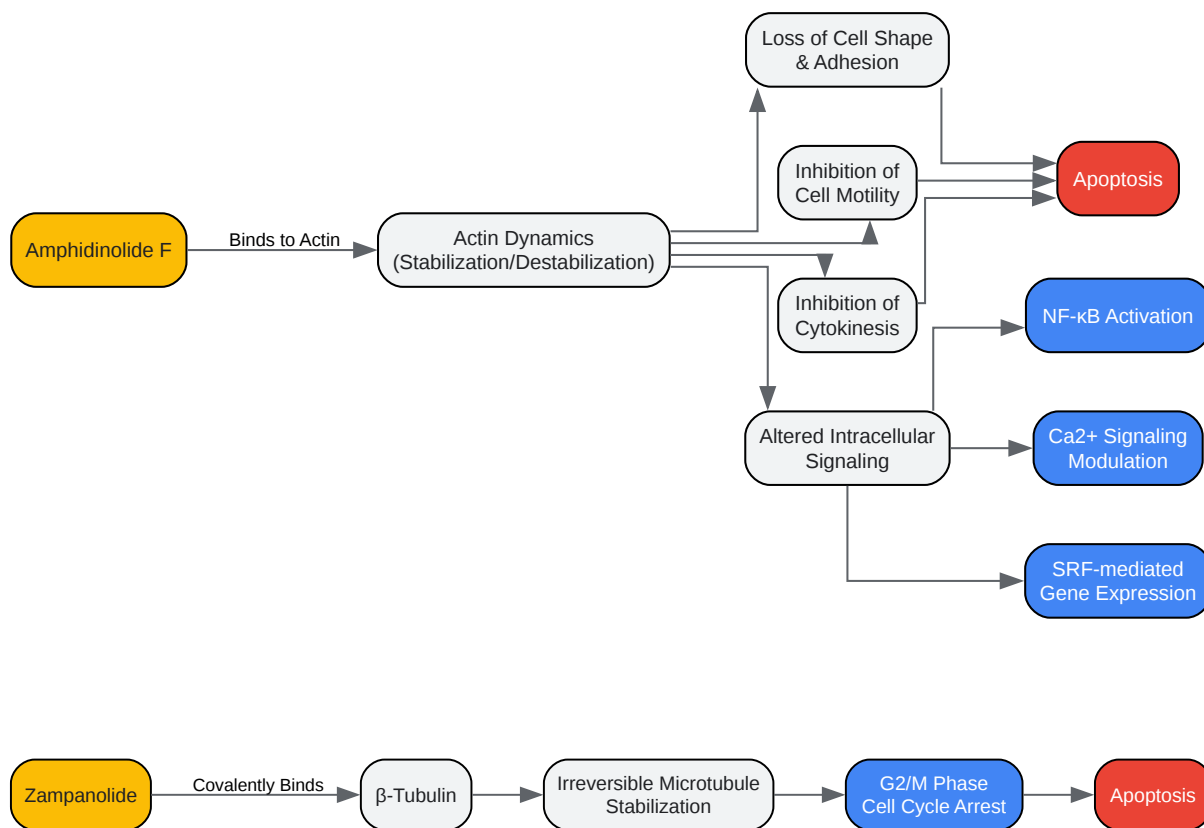
The cytotoxic effects of these macrolides stem from their distinct interactions with key components of the cellular cytoskeleton.

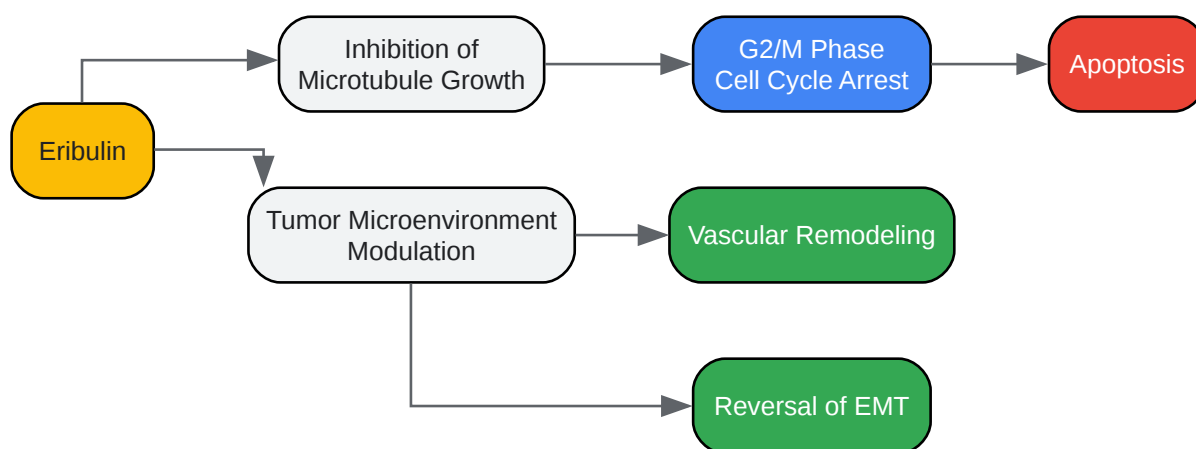
Amphidinolide F: Targeting the Actin Cytoskeleton

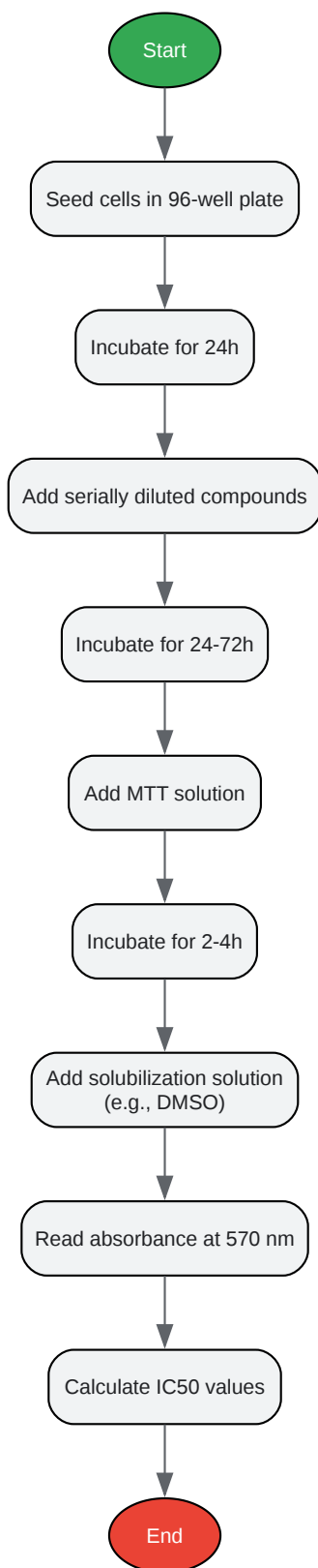
Amphidinolide F belongs to a family of macrolides that primarily target the actin cytoskeleton.[\[8\]](#)[\[11\]](#) While the precise mechanism of **Amphidinolide F** is not fully elucidated, other members of the **amphidinolide** family have been shown to either stabilize or destabilize actin filaments.[\[11\]](#) Disruption of actin dynamics can lead to cell cycle arrest, inhibition of cell motility and invasion, and ultimately, apoptosis.[\[16\]](#)

The downstream signaling consequences of actin cytoskeleton disruption are complex and can include:

- **Activation of NF-κB Pathway:** Perturbation of actin dynamics can lead to the activation of the NF-κB signaling pathway, which is involved in inflammation, cell survival, and proliferation.[\[2\]](#)
- **Modulation of Ca²⁺ Signaling:** The actin cytoskeleton is linked to ion channels and signaling enzymes at the plasma membrane, and its disruption can alter intracellular calcium levels, impacting a wide range of cellular processes.[\[3\]](#)
- **Regulation of Gene Expression:** Changes in actin dynamics can influence the activity of transcription factors, such as the Serum Response Factor (SRF), which regulates genes involved in cell growth and differentiation.







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